molecular formula C₁₆H₁₄F₃N₃O₂ B1156914 Desthia-oxa-lansoprazole

Desthia-oxa-lansoprazole

Cat. No.: B1156914
M. Wt: 337.3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desthia-oxa-lansoprazole is a chemically modified derivative of lansoprazole, a proton pump inhibitor (PPI) widely used for gastric acid suppression. The compound is characterized by structural alterations, including the substitution of a thioether group with an oxa (oxygen-containing) moiety, which may influence its pharmacokinetic and pharmacodynamic properties. Key molecular data include:

  • Molecular Formula: Not explicitly provided in available sources.
  • Molecular Weight: 337.3 g/mol .
  • Product Identifier: AR-L01154 .
  • CAS Number: Not available (NA) .

Properties

Molecular Formula

C₁₆H₁₄F₃N₃O₂

Molecular Weight

337.3

Origin of Product

United States

Comparison with Similar Compounds

Desthia-oxa-lansoprazole belongs to a class of benzimidazole-derived PPIs. Below is a systematic comparison with structurally and functionally related compounds:

Structural Analogues: Lansoprazole and Dexlansoprazole
Parameter This compound Lansoprazole Dexlansoprazole
Core Structure Benzimidazole with oxa moiety Benzimidazole with thioether (R)-enantiomer of lansoprazole
Molecular Weight 337.3 g/mol 369.37 g/mol 383.4 g/mol
Isomerism Not specified Racemic mixture Single enantiomer
Analytical Methods Not available HPLC, UV detection HPLC for isomer separation

Key Findings :

  • Dexlansoprazole is a chiral isomer of lansoprazole, optimized for prolonged plasma half-life and reduced metabolic variability . This compound’s oxa substitution may alter binding affinity to H+/K+-ATPase compared to the thioether group in lansoprazole.
  • Isomer-Specific Analysis : HPLC methods validated for dexlansoprazole highlight the importance of stereochemical precision in PPI efficacy, a consideration that may apply to this compound if chiral centers exist .
Benzoazole Derivatives

Benzoxazole and benzothiazole derivatives share structural similarities with this compound. Evidence highlights:

  • Synthesis Challenges : Benzoazole compounds often require harsh reaction conditions, costly catalysts, and multi-step processes, leading to low yields . This compound’s synthesis pathway (unreported in evidence) may face analogous hurdles.
  • Pharmacological Potential: Thiazole derivatives exhibit antimicrobial, anticancer, and anti-inflammatory activities . While this compound’s biological activity is uncharacterized in the evidence, its oxa group could modulate target selectivity compared to sulfur-containing analogues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.